![molecular formula C10H7F3N2O2 B2539158 2-(三氟甲基)咪唑并[1,2-a]吡啶-8-甲酸甲酯 CAS No. 1116691-30-5](/img/structure/B2539158.png)

2-(三氟甲基)咪唑并[1,2-a]吡啶-8-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

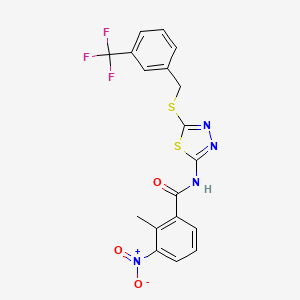

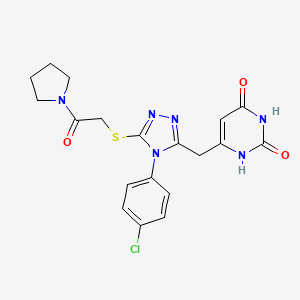

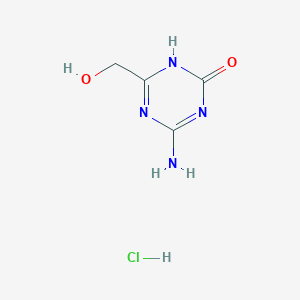

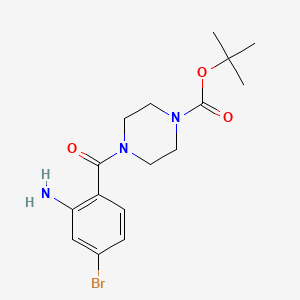

“Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A detailed synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-based Nek2 inhibitors have also been reported .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been well studied and categorized in the literature .科学研究应用

- Imidazo[1,2-a]pyridine derivatives, including Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate, exhibit promising antiviral properties. Researchers have investigated their efficacy against various viral infections, making them potential candidates for drug development .

- The imidazo[1,2-a]pyridine scaffold has been explored for its antifungal activity. Compounds derived from this structure may serve as novel antifungal agents, addressing the growing challenge of drug-resistant fungal infections .

- Imidazo[1,2-a]pyridines have shown antitumor effects in preclinical studies. Researchers investigate their mechanisms of action and potential use in cancer therapy. Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate could contribute to this field .

- The direct functionalization of imidazo[1,2-a]pyridine scaffolds is an efficient strategy for constructing derivatives. Researchers explore diverse synthetic methods to modify this core structure, enabling the creation of novel compounds with tailored properties .

- Recent advances have led to the development of imidazo[1,2-a]pyridine analogues as potential anti-TB (tuberculosis) compounds. These derivatives are evaluated based on their structure–activity relationship and mode of action, contributing to TB drug discovery efforts .

- The imidazo[1,2-a]pyridine scaffold is privileged in drug design due to its presence in pharmaceuticals like zolimidine (peptic ulcer), zolpidem (insomnia), and rifaximin (hepatic encephalopathy). Researchers continue to explore its diverse applications across therapeutic areas .

Antiviral Activity

Antifungal Potential

Antitumor Properties

Organic Synthesis

Drug Discovery Research

Privileged Scaffold in Medicinal Chemistry

未来方向

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied in an attempt to avoid unnecessary drawing duplications .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with various biological molecules .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

属性

IUPAC Name |

methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOJTUQMPJMMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)

![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539092.png)

![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)

![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)